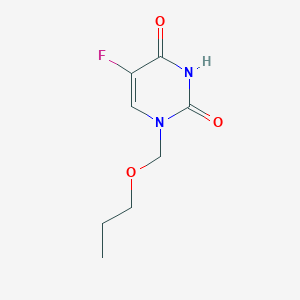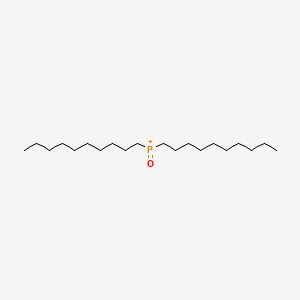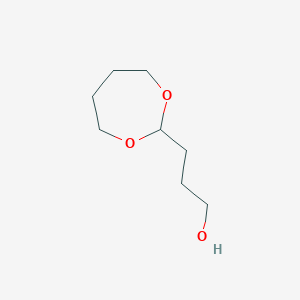
3-(1,3-Dioxepan-2-YL)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxepan-2-YL)propan-1-OL is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.211 g/mol . . This compound is characterized by a dioxepane ring attached to a propanol group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxepan-2-YL)propan-1-OL typically involves the reaction of 2-butine-1,4-diol with 1,4-butanediol and 4-hydroxybutanal . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the dioxepane ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-(1,3-Dioxepan-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
3-(1,3-Dioxepan-2-YL)propan-1-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(1,3-Dioxepan-2-YL)propan-1-OL involves its interaction with various molecular targets and pathways. The dioxepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .
類似化合物との比較
Similar Compounds
Uniqueness
3-(1,3-Dioxepan-2-YL)propan-1-OL is unique due to its specific ring structure and the presence of both ether and alcohol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
66338-17-8 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
3-(1,3-dioxepan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c9-5-3-4-8-10-6-1-2-7-11-8/h8-9H,1-7H2 |
InChIキー |
JNHOAUJUARIRBD-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(OC1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


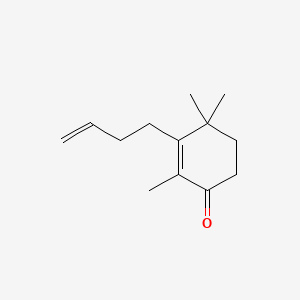

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
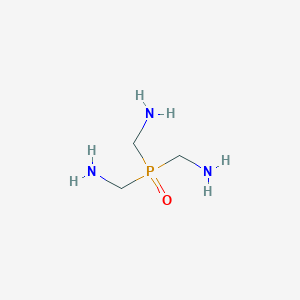
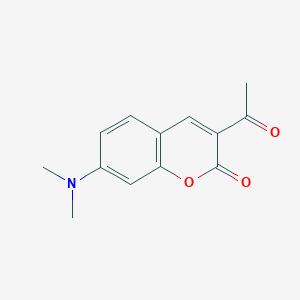
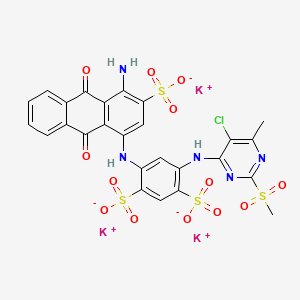
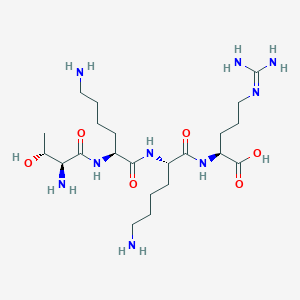

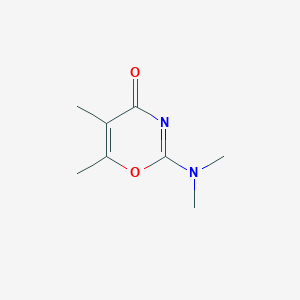
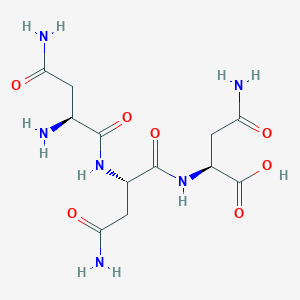
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
